molecular formula C12H19BrN2O B2439375 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856019-37-8

4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2439375
CAS No.: 1856019-37-8
M. Wt: 287.201
InChI Key: HIXAISJCFPVXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a cyclopentyl group at the 1-position, and an isopropoxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopentyl group addition: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.

    Isopropoxymethyl group addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazole alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole: Similar structure but with a trifluoromethyl group instead of an isopropoxymethyl group.

    4-Bromo-1-cyclopentyl-3-methylpyrazole: Similar structure but with a methyl group instead of an isopropoxymethyl group.

Uniqueness

4-Bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXAISJCFPVXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.